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molecular formula C13H14N2O3 B8731769 (1-carbamoyl-1H-indol-3-yl)-acetic acid ethyl ester

(1-carbamoyl-1H-indol-3-yl)-acetic acid ethyl ester

Cat. No. B8731769
M. Wt: 246.26 g/mol
InChI Key: OWSRMNILSCRHDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09085555B2

Procedure details

To a suspension of (1-carbamoyl-1H-indol-3-yl)-acetic acid ethyl ester in methanol (61 mL) and water (6.1 mL) was added an 1N aqueous solution of NaOH (12.2 mL, 12.2 mmol) and the resulting yellow solution was stirred at RT for 4 h. The reaction mixture was concentrated under reduced pressure and the residue was suspended in HCl 1N. The aqueous mixture was extracted with EtOAC (3×), the combined organic extracts were dried (phase separator) and concentrated in vacuo. The crude product was used directly in the next step without any further purification. MS: 219 [M+H]+, 437 [2M+H]+; tR (HPLC conditions b) 2.16 min.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
61 mL
Type
solvent
Reaction Step One
Name
Quantity
6.1 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
12.2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:18])[CH2:5][C:6]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[N:8]([C:15](=[O:17])[NH2:16])[CH:7]=1)C.[OH-].[Na+]>CO.O>[C:15]([N:8]1[C:9]2[C:14](=[CH:13][CH:12]=[CH:11][CH:10]=2)[C:6]([CH2:5][C:4]([OH:18])=[O:3])=[CH:7]1)(=[O:17])[NH2:16] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CC1=CN(C2=CC=CC=C12)C(N)=O)=O
Name
Quantity
61 mL
Type
solvent
Smiles
CO
Name
Quantity
6.1 mL
Type
solvent
Smiles
O
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
12.2 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting yellow solution was stirred at RT for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted with EtOAC (3×)
CUSTOM
Type
CUSTOM
Details
the combined organic extracts were dried (phase separator)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was used directly in the next step without any further purification
CUSTOM
Type
CUSTOM
Details
tR (HPLC conditions b) 2.16 min.
Duration
2.16 min

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C(N)(=O)N1C=C(C2=CC=CC=C12)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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